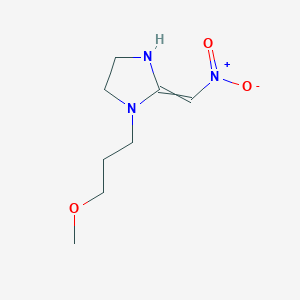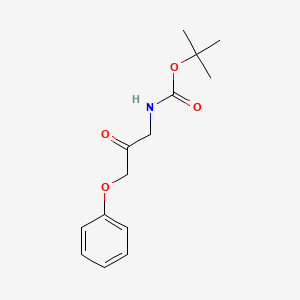![molecular formula C16H18O3S B12586394 Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648956-90-5](/img/structure/B12586394.png)
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include electrophilic aromatic substitution reactions, where the benzene ring is substituted with methoxy and thio groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods often require specialized equipment to handle the reagents and conditions necessary for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-: A simpler compound with only methoxy groups on the benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-: A similar compound with a methyl group in addition to the methoxy groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- is unique due to the presence of both methoxy and thio groups, which can lead to distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Properties
CAS No. |
648956-90-5 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-17-13-6-4-5-12(9-13)11-20-16-10-14(18-2)7-8-15(16)19-3/h4-10H,11H2,1-3H3 |
InChI Key |
OYIKLFHLDFLMDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)




![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)




